molecular formula C11H13NO B2928563 N-methyl-2,3-dihydro-1H-indene-1-carboxamide CAS No. 132896-12-9

N-methyl-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2928563
CAS No.: 132896-12-9
M. Wt: 175.231
InChI Key: OWYLXPLVEIGDSL-UHFFFAOYSA-N
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Description

N-methyl-2,3-dihydro-1H-indene-1-carboxamide: is a chemical compound with the molecular formula C11H13NO It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxamide group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2,3-dihydro-1H-indene-1-carboxamide typically involves the reaction of indene with methylamine and a carboxylating agent. One common method includes the following steps:

    Formation of the Intermediate: Indene is first reacted with a suitable carboxylating agent, such as phosgene or carbon dioxide, to form an intermediate carboxylic acid derivative.

    Amidation Reaction: The intermediate is then treated with methylamine under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indene ring or the carboxamide group are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with new substituents replacing existing functional groups.

Scientific Research Applications

Chemistry: N-methyl-2,3-dihydro-1H-indene-1-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound may be used to study the interactions of indene derivatives with biological macromolecules, such as proteins and nucleic acids. Its structural features allow for the exploration of binding affinities and mechanisms of action.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its effects on biological systems to identify potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities.

Industry: In industrial applications, this compound may be used as a precursor in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Comparison with Similar Compounds

    2,3-dihydro-1H-indene-1-carboxamide: A similar compound with a carboxamide group but without the N-methyl substitution.

    N-methyl-2,3-dihydro-1H-indene-1-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.

Uniqueness: N-methyl-2,3-dihydro-1H-indene-1-carboxamide is unique due to the presence of both the N-methyl group and the carboxamide functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-indene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-11(13)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYLXPLVEIGDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 150 ml of ethyl acetate and 50 ml of 40% aqueous methylamine (approx. 0.5M) was stirred in an ice bath, while a solution of 11.7 g (65 mmol) of indane-1-carboxylic acid chloride, a compound of Formula 4 prepared, for example, as described in Preparation 4, dissolved 40 ml of ethyl acetate was added over a period of 15 minutes. Stirring was continued at ambient temperature for an additional 4 hours. The organic layer is separated, washed three times with water, once with 10% HCl, and once with saturated sodium bicarbonate. Evaporation of the ethyl acetate yielded 9.0 g of 1-methylaminocarbonyl-indane, an amide of Formula 13; (mp 107°-109° C.; ir 1635 cm-1).
Quantity
11.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Formula 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

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